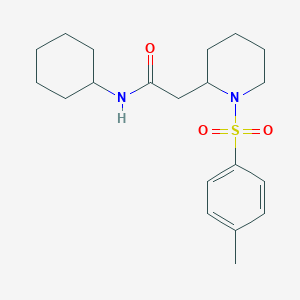

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3S/c1-16-10-12-19(13-11-16)26(24,25)22-14-6-5-9-18(22)15-20(23)21-17-7-3-2-4-8-17/h10-13,17-18H,2-9,14-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBSVZRBOSURAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide typically involves the reaction of cyclohexylamine with 2-(1-tosylpiperidin-2-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of N-cyclohexyl-2-(1-piperidin-2-yl)acetamide.

Reduction: Formation of N-cyclohexyl-2-(1-piperidin-2-yl)ethanol.

Substitution: Formation of N-cyclohexyl-2-(1-piperidin-2-yl)acetamide derivatives.

Scientific Research Applications

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

- N-cyclohexyl-2-(1-piperidinyl)acetamide

- N-cyclohexyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Uniqueness

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for unique applications in various fields .

Biological Activity

N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound, often abbreviated as NDS-41119, belongs to a class of compounds that exhibit various pharmacological properties. The compound's structure includes a cyclohexyl group and a tosylpiperidine moiety which contribute to its biological interactions.

The biological activity of this compound primarily involves modulation of specific signaling pathways. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in various cancers.

Key Mechanisms:

- Inhibition of EGFR Signaling : NDS-41119 significantly inhibits EGFR phosphorylation and downstream signaling pathways (ERK and Akt), leading to reduced cell proliferation and migration in cancer cells .

- Targeting Mutant EGFR : The compound effectively inhibits the T790M mutation in resistant lung cancer cells, enhancing the efficacy of existing treatments like gefitinib .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cancer Cell Proliferation

In a study examining the effects of NDS-41119 on human lung cancer cells, researchers found that treatment with the compound led to a significant decrease in cell proliferation rates. This effect was attributed to its ability to block EGFR signaling pathways, which are often overactive in cancerous tissues .

Case Study 2: Resistance Mechanisms

Another critical investigation focused on the resistance mechanisms in lung cancer cells harboring the T790M mutation. NDS-41119 demonstrated potent inhibitory effects on these cells, suggesting its potential as a therapeutic agent for overcoming resistance to first-line EGFR inhibitors like gefitinib .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-cyclohexyl-2-(1-tosylpiperidin-2-yl)acetamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step organic reactions, including:

- Tosylation of piperidine : Reaction of piperidine with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine) to form 1-tosylpiperidine.

- Acetamide coupling : Alkylation or acylation reactions to introduce the cyclohexyl-acetamide moiety.

- Optimization : Temperature control (0–60°C), solvent selection (e.g., dichloromethane or DMF), and catalysts (e.g., EDC/HOBt for amide bond formation) are critical for yield and purity. Reaction progress can be monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays).

- Elemental analysis : To verify empirical formula .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Answer :

- Enzyme inhibition assays : Test against kinases, proteases, or acetylcholinesterase using fluorogenic substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors).

- Cytotoxicity profiling : MTT or resazurin assays in cell lines (e.g., HEK-293, HeLa) to determine IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?

- Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., using ethyl acetate/hexane).

- Refinement with SHELXL : Use the SHELX suite for structure solution and refinement. Key parameters: R-factor < 5%, anisotropic displacement parameters for non-H atoms.

- Analysis : Hydrogen-bonding networks (e.g., N–H···O=S interactions with the tosyl group) and π-stacking of the cyclohexyl ring can explain stability and reactivity .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

- Answer :

- Systematic substitution : Synthesize derivatives with modified tosyl (e.g., mesyl, nosyl) or cyclohexyl groups to isolate electronic vs. steric effects.

- Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models.

- Docking simulations : Use AutoDock or Schrödinger to predict binding modes and reconcile discrepancies between in vitro and in silico data .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Answer :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify target proteins.

- Kinase profiling : Use KinomeScan® panels to screen selectivity across 468 kinases.

- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- Answer :

- ADMET prediction : Tools like SwissADME or ADMETlab2.0 to estimate solubility (LogP), cytochrome P450 interactions, and hERG inhibition.

- Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify potential reactive metabolites.

- In vitro validation : Microsomal stability assays (human liver microsomes) and Ames tests for mutagenicity .

Methodological Notes

- Data Contradictions : Conflicting SAR data may arise from impurities (>98% purity required for reliable assays) or assay variability (e.g., ATP concentration in kinase assays). Replicate experiments with independent synthetic batches .

- Crystallography Pitfalls : Poor crystal quality (e.g., twinning) can distort refinement. Use SHELXD for initial phasing and Olex2 for model completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.